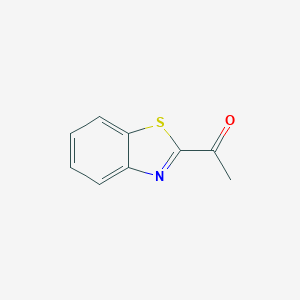

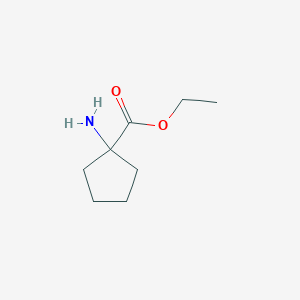

![molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5](/img/structure/B156054.png)

Pyrimido[4,5-C]pyridazin-5(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimido[4,5-C]pyridazin-5(1H)-one is a chemical compound that has been studied for its various properties . It is often represented as brown crystals .

Synthesis Analysis

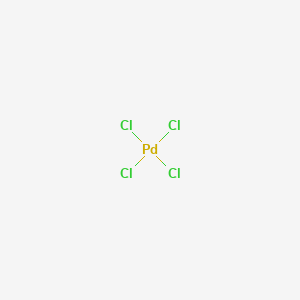

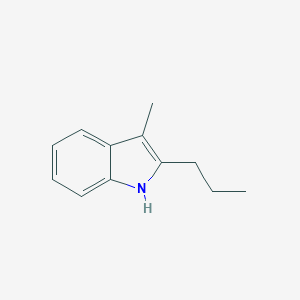

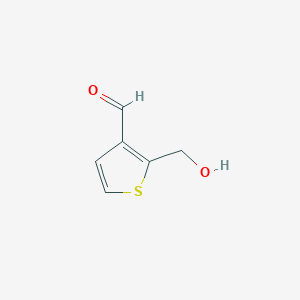

The synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one has been reported in several studies . For instance, one study reported the synthesis of this compound through cyclizations with α-keto esters . Another study reported the transformation of the products into different phthalazine, pyrimido [4,5‐ c ]‐pyridazine, pyrido [3,4‐ c ]pyridazine and 1,6‐naphthyridine derivatives .

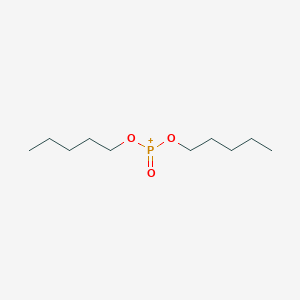

Molecular Structure Analysis

The molecular structure of Pyrimido[4,5-C]pyridazin-5(1H)-one has been analyzed in several studies . For example, one study reported the IR (KBr, cm −1) of this compound as 3054 (CH arom), 2990 (CH aliph), 1665 (C=O), 1630 (C=N), 1079 (OCH 3) .

Chemical Reactions Analysis

The chemical reactions involving Pyrimido[4,5-C]pyridazin-5(1H)-one have been studied . For instance, one study reported the cyclizations of this compound with α-keto acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-one have been analyzed in several studies . For instance, one study reported the yield of this compound as 76.3 % and its melting point as 170–172 °C .

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives have been studied for their potential as antimicrobial agents. The structural complexity of these compounds allows them to interact with various bacterial enzymes and receptors, potentially inhibiting the growth of bacteria and treating bacterial infections .

Anticancer Properties

Research has indicated that certain derivatives of Pyrimido[4,5-C]pyridazin-5(1H)-one exhibit anticancer activities. By interfering with the replication of cancer cells, these compounds may provide a pathway for the development of new chemotherapeutic agents .

Diuretic Effects

The diuretic properties of Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives make them candidates for the treatment of conditions associated with fluid retention. They work by increasing the excretion of sodium and chloride ions from the kidney, thereby increasing urine production .

Anti-inflammatory Applications

These compounds have shown promise in the treatment of inflammation. They may work by modulating the inflammatory response in the body, which could be beneficial in treating various inflammatory diseases .

Antifolate Activity

Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives can act as antifolates, inhibiting the synthesis of folate, which is essential for DNA synthesis and cell division. This property is particularly useful in the treatment of diseases where cell proliferation is a factor, such as cancer .

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways that regulate cell division and survival. Inhibitors of tyrosine kinase, including certain Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives, are used in the treatment of various cancers .

Mécanisme D'action

Biochemical Pathways

Pyrimido[4,5-C]pyridazin-5(1H)-one is involved in several biochemical pathways. For instance, it has been reported that the compound is involved in a pyrimidine-tetrazine tandem reaction . This reaction leads to the formation of new pyrimido[4,5-d]pyridazines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Pyrimido[4,5-C]pyridazin-5(1H)-one . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propriétés

IUPAC Name |

6H-pyrimido[4,5-c]pyridazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMFFWQHOSUHLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC2=C1C(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421606 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-C]pyridazin-5(1H)-one | |

CAS RN |

34122-01-5 |

Source

|

| Record name | PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)